molecular formula C12H21PS B12303784 Di-tert-butyl(thiophen-2-yl)phosphane

Di-tert-butyl(thiophen-2-yl)phosphane

Cat. No.: B12303784
M. Wt: 228.34 g/mol
InChI Key: LIIFRXXEEHBPFA-UHFFFAOYSA-N
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Description

Di-tert-butyl(thiophen-2-yl)phosphane is an organophosphorus compound characterized by the presence of a thiophene ring attached to a phosphane group with two tert-butyl substituents. This compound is known for its utility in various chemical reactions, particularly in the field of catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl(thiophen-2-yl)phosphane typically involves the reaction of thiophene-2-ylphosphine with tert-butyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:

    Formation of the phosphine intermediate: Thiophene-2-ylphosphine is synthesized by reacting thiophene with a phosphorus halide.

    Alkylation: The phosphine intermediate is then alkylated with tert-butyl halides to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl(thiophen-2-yl)phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the thiophene ring or the phosphane group is modified.

    Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions such as Suzuki and Stille couplings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as halides and nucleophiles are used under mild conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmospheres.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Various substituted thiophene derivatives.

    Coupling Reactions: Biaryl compounds and other coupled products.

Scientific Research Applications

Di-tert-butyl(thiophen-2-yl)phosphane is widely used in scientific research due to its versatility:

    Chemistry: It serves as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalysts in various organic transformations.

    Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: The compound is used in the production of fine chemicals and materials, including polymers and electronic materials.

Mechanism of Action

The mechanism by which di-tert-butyl(thiophen-2-yl)phosphane exerts its effects is primarily through its role as a ligand in catalysis. The phosphane group coordinates with transition metals, forming complexes that facilitate various chemical reactions. The thiophene ring provides additional stability and electronic properties to the complex, enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butylphosphino-biphenyl: Similar in structure but with a biphenyl group instead of a thiophene ring.

    Di-tert-butylphosphino-triisopropylbiphenyl: Contains triisopropyl groups, offering different steric and electronic properties.

Uniqueness

Di-tert-butyl(thiophen-2-yl)phosphane is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its utility in specific catalytic applications. The tert-butyl groups provide steric hindrance, making it an effective ligand in reactions requiring high selectivity.

Properties

Molecular Formula

C12H21PS

Molecular Weight

228.34 g/mol

IUPAC Name

ditert-butyl(thiophen-2-yl)phosphane

InChI

InChI=1S/C12H21PS/c1-11(2,3)13(12(4,5)6)10-8-7-9-14-10/h7-9H,1-6H3

InChI Key

LIIFRXXEEHBPFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=CC=CS1)C(C)(C)C

Origin of Product

United States

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